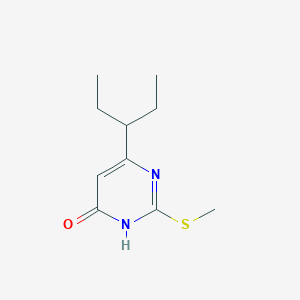
2-シクロプロピル-6-(3-ヨードフェニル)ピリミジン-4-オール
概要
説明
2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, an iodophenyl group, and a pyrimidin-4-ol moiety
科学的研究の応用
Chemistry: In chemistry, 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its iodophenyl group makes it a valuable intermediate in cross-coupling reactions, which are widely used in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and coatings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of cyclopropylpyrimidin-4-ol with an iodophenyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol may involve scaling up the Suzuki-Miyaura reaction. This requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions: 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as amines or alcohols.
作用機序
The mechanism by which 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug development, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine: This compound is structurally similar but contains an amine group instead of a hydroxyl group.
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4-dione: This compound has a different substitution pattern on the phenyl ring and a dione group instead of a hydroxyl group.
Uniqueness: 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its iodophenyl group provides a handle for cross-coupling reactions, while the cyclopropyl group adds steric hindrance and stability to the molecule.
特性
IUPAC Name |
2-cyclopropyl-4-(3-iodophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYGREMNVGUMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1487108.png)






![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487120.png)





